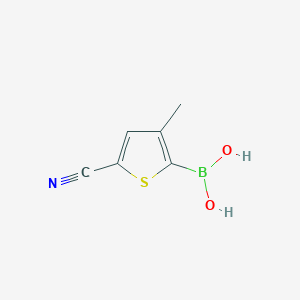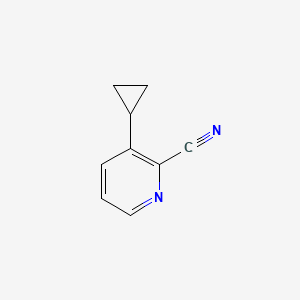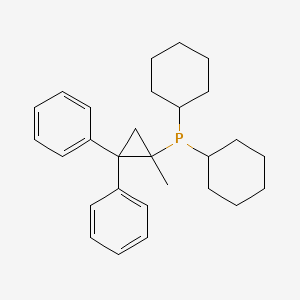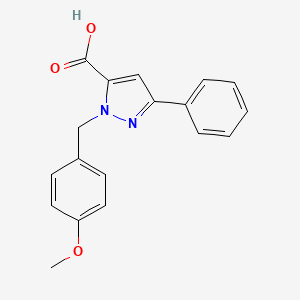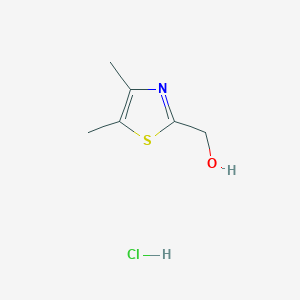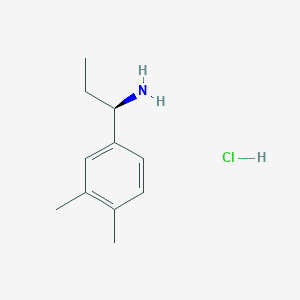
(R)-1-(3,4-二甲苯基)丙-1-胺盐酸盐
描述
®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.
科学研究应用
构象分析和晶体结构
- 不同环境中的构象分析:该化合物因其晶体结构和构象分析而受到研究。例如,2-氨基-N-[2-(二甲苯氧基)乙基]丙-1-醇的衍生物已通过 X 射线衍射分析进行表征,揭示了其在不同环境中的晶体结构和构象的详细信息 (Nitek 等人,2020)。
化学合成和修饰
- 合成和结构研究:对类似化合物的合成和结构分析进行了研究。例如,对几种卡西酮的 X 射线结构和计算研究提供了对相关物质的几何结构和电子光谱的见解 (Nycz 等人,2011)。
在药物开发和药理学中的应用
- 潜在抗抑郁剂:一些衍生物已被评估其作为抗抑郁剂的潜力。一项研究合成了类似化合物的类似物,并评估了它们的抗抑郁特性,考虑了它们在抑郁的生化和药理动物模型中的活性 (Clark 等人,1979)。
- 设计和合成用于药理应用的类似物:研究包括设计和合成 α1-肾上腺素受体拮抗剂的类似物。一项研究专注于 1-(2,6-二甲苯氧基)-2-(3,4-二甲氧苯乙基氨基)丙烷盐酸盐 (DDPH) 类似物,旨在改善其药理特性 (Xi 等人,2011)。
代谢和药代动力学研究
- 代谢和排泄研究:对卡西酮类药物的代谢和排泄的研究提供了重要的药代动力学数据。例如,一项研究确定了人类尿液中一种合成药物的主要代谢物,揭示了其代谢途径 (Shima 等人,2012)。
化学反应和应用
- 手性钯环的合成:合成了一种新型胺配体,用于不对称氢膦化反应,证明了该化合物在复杂化学反应中的效用 (Ding 等人,2010)。
- 通过烷基化和环化生成库:利用类似的化合物生成多样化的化学库,一项研究展示了各种烷基化和环化反应,从而产生了一系列结构多样的化合物 (Roman,2013)。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with a chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of functional groups such as nitro, bromo, or alkyl groups on the aromatic ring.
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of advanced materials with specific chiral properties.
作用机制
The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
相似化合物的比较
- ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
- ®-1-(3,4-Dimethylphenyl)butan-1-amine hydrochloride
Uniqueness:
- Chiral Center: The presence of a chiral center in ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride makes it unique for studying stereochemistry.
- Functional Groups: The specific arrangement of methyl groups on the aromatic ring distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704191 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856563-05-8 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


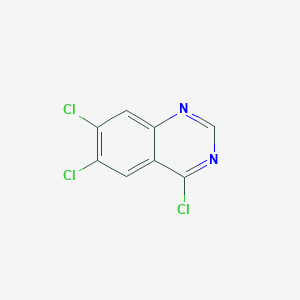
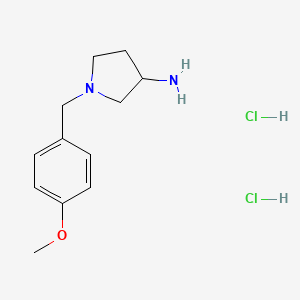
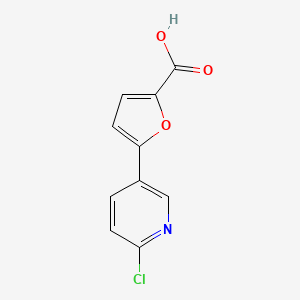
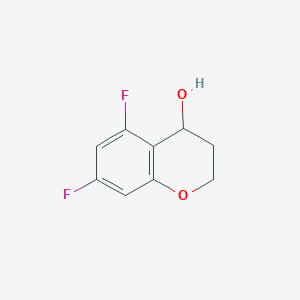
![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
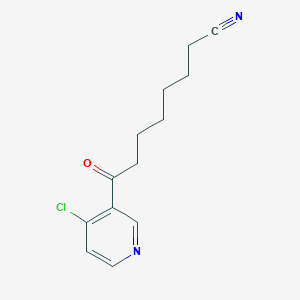
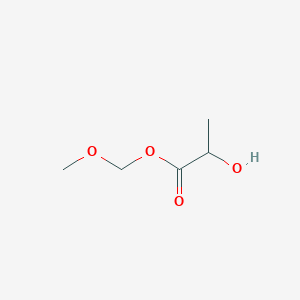
![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)

